2-(Benzofuran-5-YL)acetic acid

概要

説明

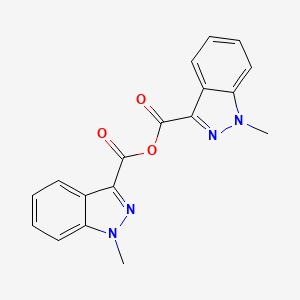

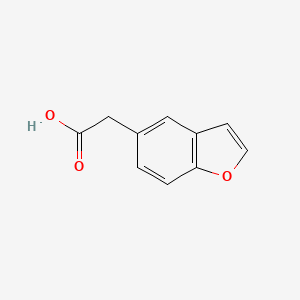

2-(Benzofuran-5-YL)acetic acid is a chemical compound with the molecular weight of 176.17 . It is also known by its IUPAC name, 1-benzofuran-5-ylacetic acid . This compound is used as a reactant in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants .

Synthesis Analysis

The synthesis of 2-(Benzofuran-5-YL)acetic acid involves several steps, including the use of selenium dioxide in aqueous dioxane under reflux conditions . The crude product is then purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of 2-(Benzofuran-5-YL)acetic acid is represented by the InChI code: 1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) .Chemical Reactions Analysis

Benzofuran compounds, including 2-(Benzofuran-5-YL)acetic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the development of various drugs and clinical drug candidates .Physical And Chemical Properties Analysis

2-(Benzofuran-5-YL)acetic acid is a solid at room temperature .科学的研究の応用

Antimicrobial Agents

- Scientific Field : Microbiology

- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for the development of new therapeutic agents. They have shown promising results in antimicrobial therapy .

- Methods of Application : The specific methods of application vary, but generally involve the synthesis of benzofuran derivatives and testing their antimicrobial properties .

- Results : Benzofuran derivatives have been found to be effective against a range of microbes. Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Antidepressants

- Scientific Field : Psychiatry

- Application Summary : “2-(Benzofuran-5-YL)acetic acid” is a reactant used in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants .

- Methods of Application : The specific methods of application would involve the synthesis of the α2-antagonist/5-HT uptake inhibitors using “2-(Benzofuran-5-YL)acetic acid” as a reactant .

- Results : The specific results or outcomes obtained from this application are not provided in the source .

Anticancer Agents

- Scientific Field : Oncology

- Application Summary : Some substituted benzofurans have shown significant anticancer activities .

- Methods of Application : The specific methods of application would involve the synthesis of the benzofuran derivatives and testing their anticancer properties .

- Results : A specific compound was found to have significant cell growth inhibitory effects on different types of cancer cells .

Treatment of Skin Diseases

- Scientific Field : Dermatology

- Application Summary : Some benzofuran derivatives, such as psoralen and methoxalen, have been used in the treatment of skin diseases such as psoriasis .

- Methods of Application : The specific methods of application would involve the synthesis of the benzofuran derivatives and testing their therapeutic properties .

- Results : These compounds have been found to be effective in treating certain skin diseases .

Biological Activities

- Scientific Field : Biochemistry

- Application Summary : (Benzofuran-2-yl) carbinols, a type of benzofuran derivative, exhibit various biological activities .

- Methods of Application : The specific methods of application would involve the synthesis of the (Benzofuran-2-yl) carbinols and testing their biological activities .

- Results : These compounds have been found to exhibit various biological activities .

Antioxidants

- Scientific Field : Biochemistry

- Application Summary : Benzofuran derivatives have been found to exhibit antioxidant properties .

- Methods of Application : The specific methods of application would involve the synthesis of the benzofuran derivatives and testing their antioxidant properties .

- Results : These compounds have been found to exhibit significant antioxidant activities .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTBNKYATQJDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzofuran-5-YL)acetic acid | |

CAS RN |

142935-60-2 | |

| Record name | 5-Benzofuranacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Methyl benzofuran-5-ylacetate (1.2 gm, 6.3 mmol) was dissolved in methanol (10 mL) and 2N sodium hydroxide (6.5 mL) was added under nitrogen and the mixture was stirred at rt for 3 hr. It was then diluted-with water and extracted with ether. The aqueous layer was acidified with 2N hydrochloric acid and again extracted twice with ethyl acetate. The organic layers were washed with brine, combined, dried over sodium sulfate and evaporated to give 1.1 gm of title compound suitable for the next step.

Name

Synthesis routes and methods II

Procedure details

To the solution of (2,3-dihydro-benzofuran-5-yl)-acetic acid (0.89 g, 5 mmol) and N-bromosuccinimide (0.89 g, 5 mmol) in carbon tetrachloride (10 mL) was added 10 mg of benzoyl peroxide. The mixture was refluxed for 3 h and cooled with ice. The solid was removed by filtration, the filtrate was concentrated, the residue was crystallized from 1:1 ethyl acetate:hexane to give a white solid (390 mg, 44%). 1H NMR (400 MHz, CDCl3) δ 10.5 (b s, 1H), 7.62 (d, J=2.2 Hz, 1H), 7.52 (d, J=1.4 Hz, 1H), 7.46 (d, J=8.4 Hz, 1H), 7.21 (dd, J=8.4, 1.8 Hz, 1H), 6.74 (d, J=2.2 Hz, 1H), 3.75 (s, 2H).

Citations

For This Compound

1

Citations

The interaction between Lymphocyte function-associated antigen 1 (LFA-1) and intercellular-adhesion molecule-1 (ICAM-1) plays important roles in the cell-mediated immune response …

Number of citations: 2

link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。